![molecular formula C17H10F2N2O2 B2752308 1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile CAS No. 1993014-69-9](/img/structure/B2752308.png)
1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile” is a chemical compound. It is related to the family of indole derivatives, which are known to be ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-[(2,4-Difluorophenoxy)acetyl]-1H-indole-3-carbonitrile, as part of the broader indole derivative family, has its applications rooted in synthetic organic chemistry. The indole nucleus is pivotal in medicinal chemistry due to its presence in compounds with significant biological activity. Research has focused on developing novel synthesis methods for indole derivatives, emphasizing the reactivity of indoles with various agents to produce compounds with potential pharmacological activities. For example, Takéuchi et al. (2000) describe a novel and efficient synthesis of 3-fluorooxindoles from indoles, leveraging commercial reagents to achieve high yields, underscoring the synthetic versatility of indole derivatives in creating biologically relevant structures (Takéuchi, Tarui, & Shibata, 2000).
Nucleophilic Reactivities and Coupling Reactions
The nucleophilic reactivity of indoles, including their coupling reactions with various electrophilic partners, is a critical aspect of synthesizing complex organic molecules. The study by Lakhdar et al. (2006) explores the kinetics of coupling indoles with benzhydryl cations in different solvents, providing a detailed understanding of indole's nucleophilicity and its application in complex synthesis routes. This research offers insights into how modifications on the indole ring affect its reactivity, which is crucial for designing compounds with specific properties (Lakhdar et al., 2006).
Potential Biological Applications
While direct studies on 1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile are limited, the scientific exploration around indole derivatives suggests a potential for biological application. Indole and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As such, the chemical exploration and synthesis of novel indole derivatives, including the specific compound , may lead to the discovery of new therapeutic agents. The work by Rehman et al. (2022), focusing on the synthesis of new chalcone derivatives with anti-inflammatory activity, exemplifies the ongoing research into indole derivatives' potential health benefits (Rehman, Saini, & Kumar, 2022).
Propiedades
IUPAC Name |
1-[2-(2,4-difluorophenoxy)acetyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O2/c18-12-5-6-16(14(19)7-12)23-10-17(22)21-9-11(8-20)13-3-1-2-4-15(13)21/h1-7,9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLGVVCMBUSOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)COC3=C(C=C(C=C3)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

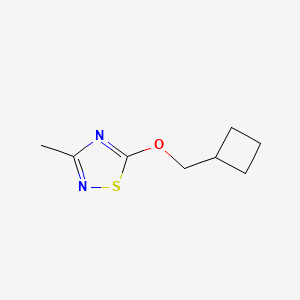
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
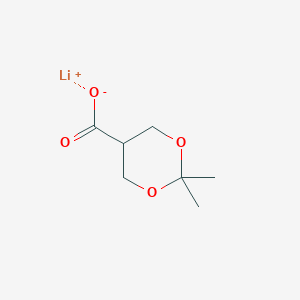
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)
![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)
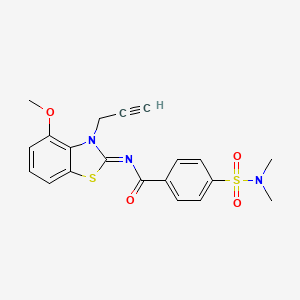
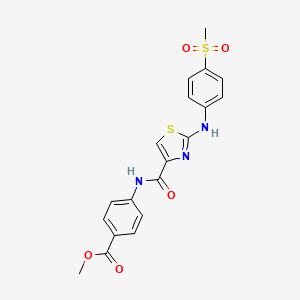
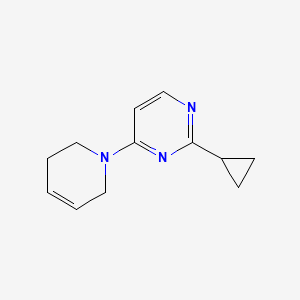
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)
![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)
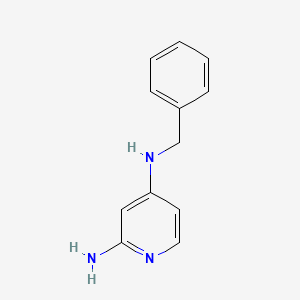
![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)